Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate
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Description
Tert-butyl is a common substituent in organic chemistry with the formula (CH3)3C-. It is derived from butane and found in many important compounds . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a six-membered ring with one nitrogen atom . Spiro compounds are a class of organic compounds featuring two or more rings connected through a single atom .
Synthesis Analysis
The synthesis of tert-butyl-substituted compounds has been widely studied . For instance, the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Scientific Research Applications
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
This compound has been utilized in the synthesis of acetyl-CoA carboxylase inhibitors, with a focus on developing novel ACC inhibitors with potent analogues (Huard et al., 2012).
Intermediate in Biologically Active Compounds
It serves as an important intermediate in the synthesis of biologically active compounds, such as crizotinib (Kong et al., 2016).
Development of Spiro[indole-3,4′-piperidin]-2-ones
The compound is used in the development of spiro[indole-3,4′-piperidin]-2-ones, a process that involves anilide formation, N(1)-protection, and intramolecular cyclization (Freund & Mederski, 2000).
Synthesis of Cyclic Amino Acid Ester
It has been synthesized as a cyclic amino acid ester, characterized using NMR spectroscopy and high-resolution mass spectrometry, and analyzed through single crystal X-ray diffraction (Moriguchi et al., 2014).
Synthesis of Enantiopure Derivatives
The compound has been prepared as part of the synthesis of enantiopure derivatives, specifically 4-hydroxypipecolate and 4-hydroxylysine derivatives, from a common 4,6-dioxopiperidinecarboxylate precursor (Marin et al., 2004).
Intermediate for Small Molecule Anticancer Drugs
It is an important intermediate for the synthesis of small molecule anticancer drugs (Zhang et al., 2018).
Properties
IUPAC Name |
tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-13-6-4-5-7-14(13)15(18)19/h4-7,15H,8-12,19H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPPPTQXTMDWSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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